(3-Methoxy-1,2-thiazol-5-yl)methanamine

Overview

Description

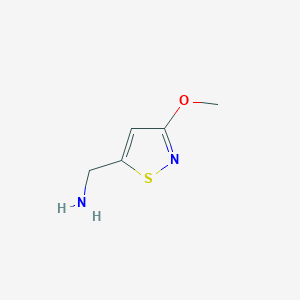

(3-Methoxy-1,2-thiazol-5-yl)methanamine is a heterocyclic amine featuring a thiazole core substituted with a methoxy group at position 3 and a methanamine moiety at position 5. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their pharmacological relevance, including antimicrobial, antiviral, and anticancer activities . The methoxy group enhances lipophilicity and may influence electronic properties, while the primary amine enables functionalization for drug discovery or material science applications. This compound is cataloged in supplier databases (e.g., Enamine Ltd.) but lacks extensive published data on its synthesis or bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with chloroacetic acid can yield a thiazole intermediate, which can then be further modified to introduce the methoxy and methanamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(3-Methoxy-1,2-thiazol-5-yl)methanamine serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its ability to undergo multiple chemical reactions makes it a versatile component in organic synthesis. The compound can be utilized in oxidation, reduction, and substitution reactions to create a variety of derivatives with different functional groups.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that thiazole derivatives can interact with various biological targets, leading to inhibition of specific enzymes or modulation of receptor functions.

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. This interaction is crucial for its therapeutic potential in treating various diseases.

Medicinal Chemistry

Therapeutic Agent Development

In medicinal chemistry, this compound is being explored as a potential therapeutic agent due to its ability to interact with different biological targets. Its structural characteristics allow for modifications that can enhance its efficacy and selectivity against certain diseases .

Industrial Applications

Agrochemicals and Pharmaceuticals

The compound is also significant in the development of agrochemicals and pharmaceuticals. Its application in these fields is driven by the need for effective agents that can combat pests or diseases in crops and provide therapeutic benefits in human health .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through specific enzyme targeting. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against various bacterial strains, indicating potential for drug development. |

| Study 3 | Mechanistic Insights | Elucidated the binding interactions with target receptors, providing insights for further drug design. |

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Thiazole Derivatives

(4-Bromo-1,2-thiazol-5-yl)methanamine Hydrochloride

- Structure : Bromine replaces the methoxy group at position 4.

- Properties : Increased molecular weight (217.13 g/mol) due to bromine; the hydrochloride salt improves solubility .

- Applications : Bromine’s electron-withdrawing effect may enhance reactivity in cross-coupling reactions.

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one

- Structure : Ketone replaces the methanamine group.

Oxazole Derivatives

[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine

- Structure : Oxazole core (oxygen instead of sulfur) with a fluorophenyl substituent.

- Properties : Reduced aromatic stability compared to thiazole; fluorine enhances metabolic stability .

[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine

- Structure : Methoxyphenyl group at position 5.

Triazole Derivatives

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

- Structure : Triazole core with furan and methoxyphenyl groups.

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

- Structure : Thioether and trimethoxyphenyl substituents.

- Properties : Exhibits antitumor activity due to trimethoxyphenyl’s tubulin-binding affinity .

Data Tables

Biological Activity

(3-Methoxy-1,2-thiazol-5-yl)methanamine, also known as a thiazole derivative, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a methoxy group and an amine substituent. Its molecular structure can be represented as follows:

This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its efficacy against a range of microbial pathogens. Preliminary studies suggest it may inhibit bacterial growth effectively.

- Anticancer Activity : Several studies have explored its potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways involved in growth and apoptosis.

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. The compound was tested against several bacterial strains and showed promising results in inhibiting growth compared to standard antibiotics.

Anticancer Studies

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound's structural characteristics were crucial for its activity; modifications to the thiazole ring significantly impacted its cytotoxic potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and amine groups | Antimicrobial, anticancer |

| (3-Methoxy-1,2-thiazol-5-yl)methanol | Hydroxyl group instead of amine | Lower anticancer activity |

| (4-Bromo-1,2-thiazol-5-yl)methanamine | Bromine substituent | Enhanced antimicrobial properties |

This table illustrates how variations in chemical structure can influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxy-1,2-thiazol-5-yl)methanamine?

- Methodology :

- Cyclization : Start with a thiazole precursor (e.g., 3-methoxy-1,2-thiazole) and introduce the methanamine group via nucleophilic substitution or reductive amination. Ethanol or THF is commonly used as a solvent under reflux conditions .

- Functional Group Modification : Bromination at the 5-position of the thiazole ring (using NBS or Br₂), followed by amination with ammonia or methylamine in the presence of a Pd catalyst (e.g., Buchwald-Hartwig conditions) .

- Example : The synthesis of structurally similar compounds, such as (4-bromo-1,2-thiazol-5-yl)methanamine hydrochloride, involves halogenation and subsequent amine coupling .

Q. How is this compound characterized using spectroscopic methods?

- Analytical Techniques :

- NMR : H and C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and amine protons (δ ~1.5–2.5 ppm). Aromatic protons on the thiazole ring appear between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation. Predicted collision cross-section (CCS) values (e.g., [M+H]+: 131.7 Ų) aid in LC-MS/MS identification .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Screening Workflow :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with control agents like ciprofloxacin .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values for acetylcholinesterase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Experimental Design :

- Substituent Variation : Synthesize derivatives with modified methoxy groups (e.g., ethoxy, halogenated) or amine substituents (e.g., alkyl, aryl). Assess changes in binding affinity to targets like GPCRs or ion channels .

- Computational Modeling : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict interactions with biological targets. For example, the trifluoromethyl group in analogous oxadiazoles enhances hydrophobic binding .

Q. How can synthetic yields be improved for large-scale research applications?

- Optimization Strategies :

- Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for amination steps. For example, Pd(OAc)₂ with Xantphos ligand improves coupling efficiency in similar heterocycles .

- Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates. Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. How to resolve contradictions in spectral data (e.g., ambiguous NMR peaks)?

- Advanced Techniques :

Properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRAXFBSCLJECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.